molecular formula C10H16N2 B12982365 4-Isobutylbenzene-1,2-diamine

4-Isobutylbenzene-1,2-diamine

Cat. No.: B12982365
M. Wt: 164.25 g/mol
InChI Key: OPGJZJSXVOQBKS-UHFFFAOYSA-N
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Description

4-Isobutylbenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, featuring two amino groups (-NH2) attached to the benzene ring at the 1 and 2 positions, and an isobutyl group (-CH2CH(CH3)2) at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutylbenzene-1,2-diamine typically involves the following steps:

    Nitration: The starting material, 4-isobutylbenzene, undergoes nitration to introduce nitro groups (-NO2) at the desired positions on the benzene ring.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like iron (Fe) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Isobutylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or chemical reducing agents like sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Isobutylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, dyes, and other materials due to its reactive amino groups.

Mechanism of Action

The mechanism of action of 4-Isobutylbenzene-1,2-diamine involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic attacks, influencing biological pathways and chemical reactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminobenzene: Lacks the isobutyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    4-Methyl-1,2-diaminobenzene: Similar structure but with a methyl group instead of an isobutyl group, affecting its steric and electronic properties.

    4-Ethyl-1,2-diaminobenzene: Contains an ethyl group, offering different reactivity and solubility characteristics.

Uniqueness

4-Isobutylbenzene-1,2-diamine is unique due to the presence of the bulky isobutyl group, which can influence its reactivity, solubility, and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-(2-methylpropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6-7H,5,11-12H2,1-2H3

InChI Key

OPGJZJSXVOQBKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)N)N

Origin of Product

United States

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